N-Heptylmethylamine
Overview
Description
N-Heptylmethylamine (NHMA) is an organic chemical compound with the molecular formula C7H17N. It is a colorless liquid at room temperature and is soluble in water and other organic solvents. NHMA is an aliphatic amine, meaning it contains an aliphatic group (in this case, heptyl) attached to a nitrogen atom. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. NHMA can also be used in the synthesis of aniline derivatives and other nitrogen-containing compounds.
Scientific Research Applications
Production of N-Methylated Amino Acids
- Summary of the Application : N-Heptylmethylamine can be used in the production of N-methylated amino acids . N-methylated amino acids are found in nature in various biological compounds and have been shown to improve the pharmacokinetic properties of peptide drugs due to conformational changes, improved proteolytic stability, and/or higher lipophilicity .
- Methods of Application or Experimental Procedures : A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-l-alanine was developed . A whole-cell biocatalyst was derived from a pyruvate overproducing C. glutamicum strain by heterologous expression of the N-methyl-l-amino acid dehydrogenase gene from Pseudomonas putida .
- Results or Outcomes : As proof-of-concept, N-methyl-l-alanine titers of 31.7 g L−1 with a yield of 0.71 g per g glucose were achieved in fed-batch cultivation .
Physical Properties of Amines
- Summary of the Application : N-Heptylmethylamine, like other amines, has unique physical properties that make it useful in a variety of applications . These properties include the ability to engage in hydrogen bonding with water, which can affect its solubility and boiling point .
- Methods of Application or Experimental Procedures : The physical properties of amines can be studied using various experimental techniques, such as measuring boiling points, solubilities, and hydrogen bonding capabilities .
- Results or Outcomes : The results of these studies can provide valuable information about the behavior of amines, including N-Heptylmethylamine, in different environments and under different conditions .
Synthesis of Other Compounds
- Summary of the Application : N-Heptylmethylamine can be used as a building block for the synthesis of numerous other commercially available compounds .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the compound being synthesized. This could involve various chemical reactions, including condensation, substitution, or addition reactions .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have a wide range of potential uses in various industries .
Functionalization of Nanoparticles
- Summary of the Application : N-Heptylmethylamine can be used in the functionalization of nanoparticles . This process involves modifying the surface of nanoparticles to change their properties or make them suitable for specific applications .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the type of nanoparticle and the desired functionality. This could involve chemical reactions that attach N-Heptylmethylamine or other molecules to the surface of the nanoparticles .
- Results or Outcomes : The outcomes of these reactions would be the formation of functionalized nanoparticles, which could have a wide range of potential uses in various industries .
Synthesis of Commercially Available Compounds
- Summary of the Application : N-Heptylmethylamine can be used as a building block for the synthesis of numerous other commercially available compounds .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the compound being synthesized. This could involve various chemical reactions, including condensation, substitution, or addition reactions .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have a wide range of potential uses in various industries .
properties
IUPAC Name |
N-methylheptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8-9-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYRKOQQQWWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189879 | |
Record name | N-Methylheptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Heptylmethylamine | |
CAS RN |
36343-05-2 | |
Record name | N-Methylheptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36343-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylheptylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanamine, N-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylheptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylheptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methylheptylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L63T88NSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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